molecular formula C12H16Cl2F3N3 B1500652 (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-ylmethyl-amine hydrochloride CAS No. 1185319-70-3

(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-ylmethyl-amine hydrochloride

Cat. No. B1500652
CAS RN: 1185319-70-3
M. Wt: 330.17 g/mol
InChI Key: GSBDGNVSDFCDAI-UHFFFAOYSA-N
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Description

“(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-ylmethyl-amine hydrochloride” is a chemical compound with the molecular formula C7H6ClF3N2. It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 210.58 g/mol .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-ylmethyl-amine hydrochloride”, is a topic of active research in the agrochemical and pharmaceutical industries . The synthesis methods are not explicitly mentioned in the search results.


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8ClF3N2.ClH/c9-6-3-5 (8 (10,11)12)4-14-7 (6)1-2-13;/h3-4H,1-2,13H2;1H . This code provides a standardized way to represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 261.07 g/mol . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .

Safety and Hazards

“(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-ylmethyl-amine hydrochloride” is considered hazardous. It may cause respiratory irritation, skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Trifluoromethylpyridines, including “(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-ylmethyl-amine hydrochloride”, are expected to find many novel applications in the future due to their unique physicochemical properties . They are currently used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .

properties

IUPAC Name

3-chloro-N-(piperidin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClF3N3.ClH/c13-10-4-9(12(14,15)16)7-19-11(10)18-6-8-2-1-3-17-5-8;/h4,7-8,17H,1-3,5-6H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSBDGNVSDFCDAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CNC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671544
Record name 3-Chloro-N-[(piperidin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-ylmethyl-amine hydrochloride

CAS RN

1185319-70-3
Record name 3-Chloro-N-[(piperidin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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